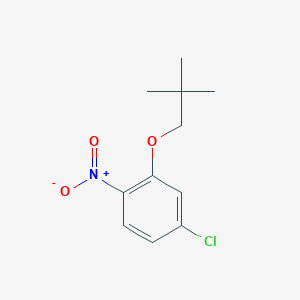
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the 1-position, a chloro group at the 4-position, and a 2,2-dimethylpropoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene typically involves the nitration of 4-chloro-2-(2,2-dimethylpropoxy)benzene. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the 2,2-dimethylpropoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-(2,2-dimethylpropoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(2,2-dimethylpropoxy)benzenemethanol: Similar structure but with a hydroxyl group instead of a nitro group.
4-Chloro-2-(2,2-dimethylpropoxy)benzenemethanamine: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-(chloromethyl)-1-(2,2-dimethylpropoxy)benzene: Similar structure but with a chloromethyl group instead of a nitro group.
Uniqueness
4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is unique due to the presence of both a nitro group and a 2,2-dimethylpropoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
922162-80-9 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
4-chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)7-16-10-6-8(12)4-5-9(10)13(14)15/h4-6H,7H2,1-3H3 |
Clave InChI |
XCBNQJOLFCMFPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


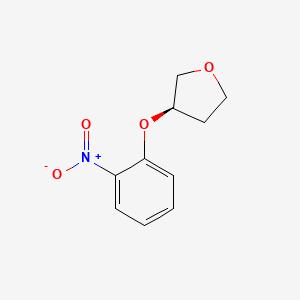
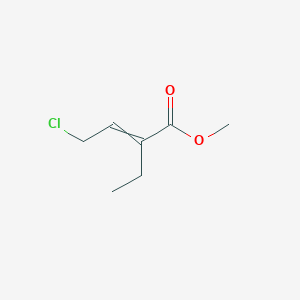

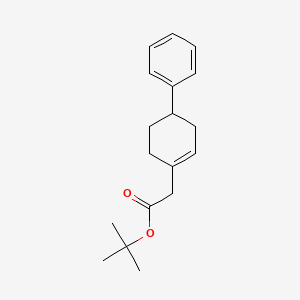
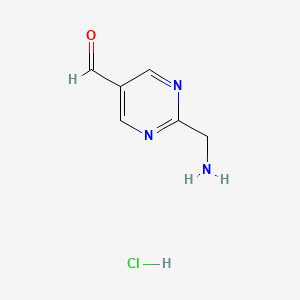
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
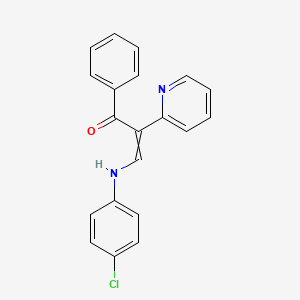

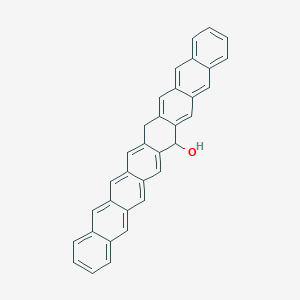
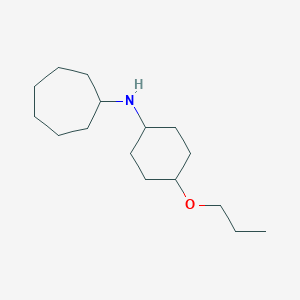

![methyl N-{[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetyl}glycinate](/img/structure/B12625890.png)
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)
![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
